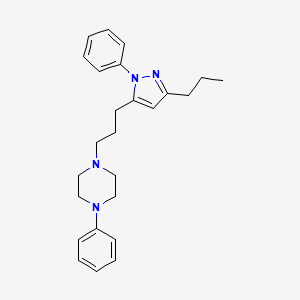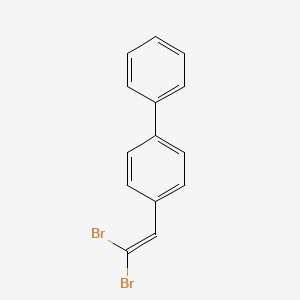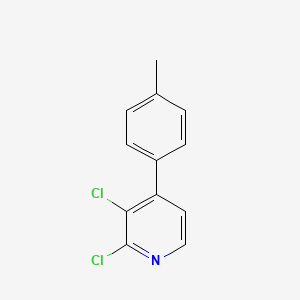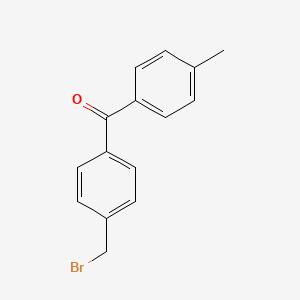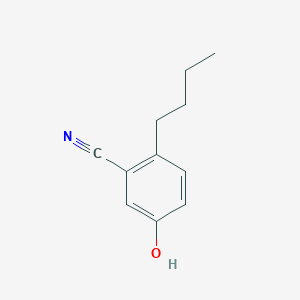
2-butyl-5-hydroxyBenzonitrile
Overview
Description
2-butyl-5-hydroxyBenzonitrile is an organic compound with the molecular formula C11H13NO It features a phenol group substituted with a cyano group at the 3-position and a butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5-hydroxyBenzonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of phenols. This method typically involves the reaction of a phenol derivative with a cyanoacetylating agent under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-butyl-5-hydroxyBenzonitrile undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-butyl-5-hydroxyBenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-butyl-5-hydroxyBenzonitrile involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenol ring. This can affect the compound’s ability to participate in hydrogen bonding and other interactions with biological molecules. The specific pathways and targets depend on the context of its use, such as its role in inhibiting enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-methylphenol: Similar structure but with a methyl group instead of a butyl group.
4-Cyano-3-n-butylphenol: Similar structure but with the cyano and butyl groups swapped.
3-Cyano-4-ethylphenol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
2-butyl-5-hydroxyBenzonitrile is unique due to the specific positioning of the cyano and butyl groups, which can influence its chemical reactivity and biological activity. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially affecting its solubility and interaction with biological membranes .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-butyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-9-5-6-11(13)7-10(9)8-12/h5-7,13H,2-4H2,1H3 |
InChI Key |
YWSGDVDUSCGGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

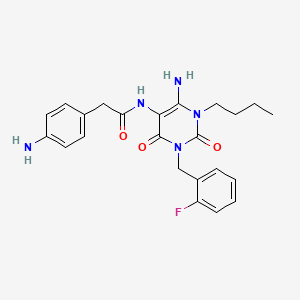
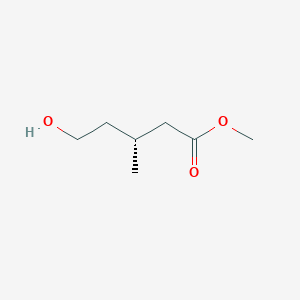
![3-{1-[3-(2-morpholin-4-ylethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole](/img/structure/B8639194.png)
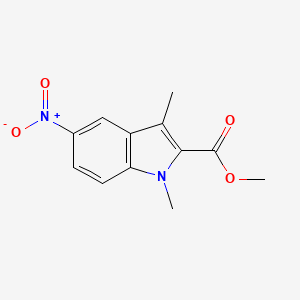
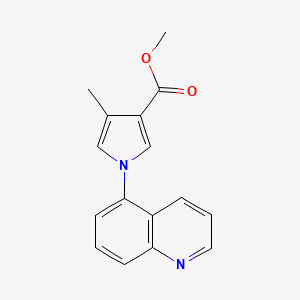
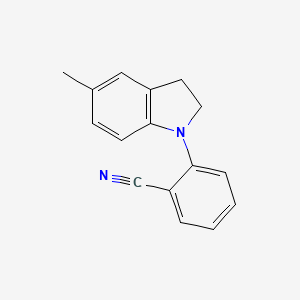
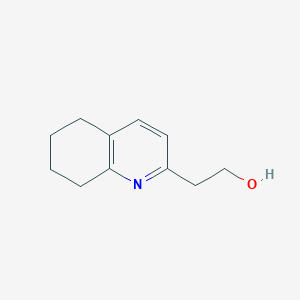
![[1-(4-Amino-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8639236.png)
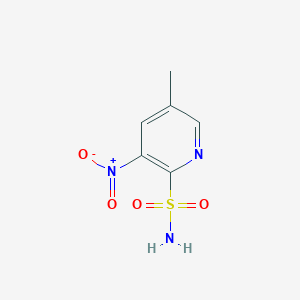
![N'-[1,1-dichloropropan-2-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B8639251.png)
